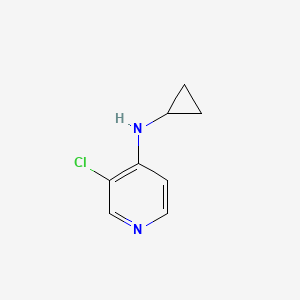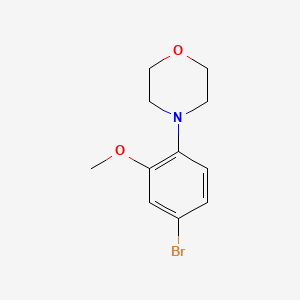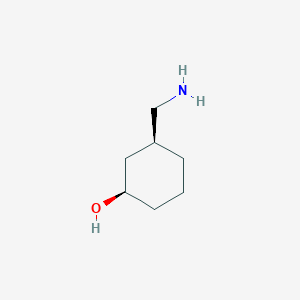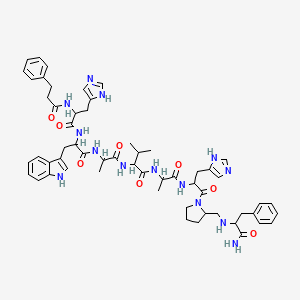
(Deamino-phe6, his7, D-ala11, D-pro13-PS I(CH2NH)-P
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Deamino-phe6, his7, D-ala11, D-pro13-PS I(CH2NH)-P) is a synthetic peptide compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of deamino-phenylalanine, histidine, D-alanine, and D-proline residues, along with a specific PS I(CH2NH)-P modification. Its complex structure allows it to interact with various biological targets, making it a subject of interest in research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Deamino-phe6, his7, D-ala11, D-pro13-PS I(CH2NH)-P) involves multiple steps, including solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The PS I(CH2NH)-P modification is introduced through a specific coupling reaction. The reaction conditions often involve the use of coupling reagents like HBTU or DIC, and the reactions are carried out under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are commonly used to ensure precision and efficiency. The purification of the final product is achieved through techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
(Deamino-phe6, his7, D-ala11, D-pro13-PS I(CH2NH)-P) undergoes various chemical reactions, including:
Oxidation: The histidine residue can be oxidized under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the PS I(CH2NH)-P modification.
Substitution: The amino acid residues can participate in substitution reactions, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide structure .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can lead to the formation of oxo-histidine, while reduction of the PS I(CH2NH)-P modification can yield a reduced peptide with altered biological activity .
Aplicaciones Científicas De Investigación
(Deamino-phe6, his7, D-ala11, D-pro13-PS I(CH2NH)-P) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its interactions with various biological targets, including enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, particularly in the development of peptide-based drugs.
Industry: Utilized in the production of specialized peptides for research and development purposes .
Mecanismo De Acción
The mechanism of action of (Deamino-phe6, his7, D-ala11, D-pro13-PS I(CH2NH)-P) involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, leading to modulation of their activity. The PS I(CH2NH)-P modification plays a crucial role in enhancing the binding affinity and specificity of the compound. The pathways involved in its action include signal transduction and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- (Deamino-phe6, his7, D-ala11, D-pro13-PS I(CH2NH)-Q)
- (Deamino-phe6, his7, D-ala11, D-pro13-PS I(CH2NH)-R)
- (Deamino-phe6, his7, D-ala11, D-pro13-PS I(CH2NH)-S)
Uniqueness
(Deamino-phe6, his7, D-ala11, D-pro13-PS I(CH2NH)-P) stands out due to its specific PS I(CH2NH)-P modification, which imparts unique properties such as enhanced stability and binding affinity. This makes it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C57H72N14O8 |
|---|---|
Peso molecular |
1081.3 g/mol |
Nombre IUPAC |
N-[1-[[1-[2-[[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]methyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-[2-[[2-[[3-(1H-imidazol-5-yl)-2-(3-phenylpropanoylamino)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]-3-methylbutanamide |
InChI |
InChI=1S/C57H72N14O8/c1-34(2)50(56(78)66-35(3)52(74)69-48(27-41-30-60-33-64-41)57(79)71-23-13-18-42(71)31-62-45(51(58)73)24-38-16-9-6-10-17-38)70-53(75)36(4)65-54(76)46(25-39-28-61-44-20-12-11-19-43(39)44)68-55(77)47(26-40-29-59-32-63-40)67-49(72)22-21-37-14-7-5-8-15-37/h5-12,14-17,19-20,28-30,32-36,42,45-48,50,61-62H,13,18,21-27,31H2,1-4H3,(H2,58,73)(H,59,63)(H,60,64)(H,65,76)(H,66,78)(H,67,72)(H,68,77)(H,69,74)(H,70,75) |
Clave InChI |
XLYQOKWAPHMGLO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)NC(C)C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2CNC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(C)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CN=CN6)NC(=O)CCC7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4aS,7aR)-4a-(aminomethyl)-1-(2-methoxyethyl)-3,4,5,6,7,7a-hexahydrocyclopenta[b]pyridin-2-one](/img/structure/B15124244.png)
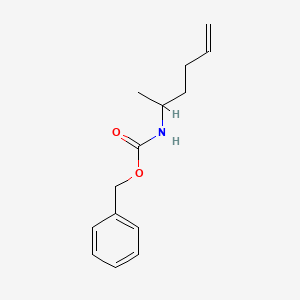
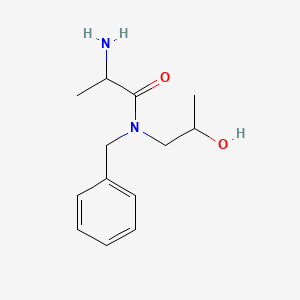
![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)butyric Acid](/img/structure/B15124259.png)
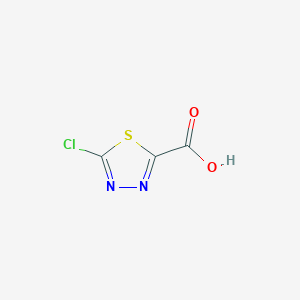
![tert-butyl N-[1-[[3-(1H-indol-3-yl)-1-(methylamino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B15124270.png)
![(2R)-2-(tert-butoxycarbonylamino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B15124275.png)
![tert-Butyl[trans-2-ethynylcyclopropoxy]dimethylsilane](/img/structure/B15124284.png)
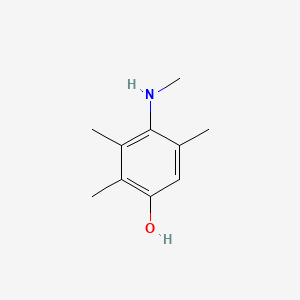
![2-{[(4-chlorophenyl)sulfonyl]amino}-3-(1H-imidazol-4-yl)propanoic acid](/img/structure/B15124304.png)

